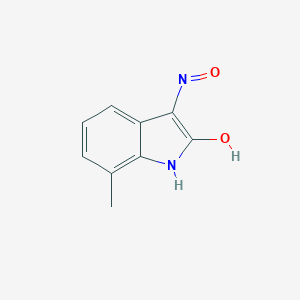

(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime

Description

The exact mass of the compound (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBRJCCFJQRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418737 | |

| Record name | MLS000339636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13208-96-3 | |

| Record name | MLS000339636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 7-Methylisatin 3-Oxime – Structural Chemistry & Pharmacological Applications

Executive Summary

7-Methylisatin 3-oxime represents a specialized scaffold in medicinal chemistry, derived from the privileged isatin (1H-indole-2,3-dione) core. While the parent compound, 7-methylisatin, is a known inhibitor of specific kinases (e.g., GSK-3β) and a versatile synthetic intermediate, the functionalization at the C3 position with an oxime moiety significantly alters its physicochemical profile and biological interactivity.

This guide provides a rigorous analysis of the compound's structural dynamics, specifically the impact of the C7-methyl substituent on electronic distribution and the stereochemical implications of the C3-oxime formation. It is designed for researchers investigating structure-activity relationships (SAR) in neuroprotective and antiproliferative drug discovery.

Structural Characterization & Physicochemical Properties[1][2][3]

Molecular Framework

The molecule consists of a fused benzene and pyrrole ring (indole core) with two carbonyls at positions 2 and 3. The 7-methyl group introduces a critical lipophilic bulk adjacent to the NH moiety, influencing the hydrogen-bond donor capability of the lactam ring.

-

Substituents: Methyl group (-CH₃) at C7; Oxime group (=N-OH) at C3.

-

Isomerism: The C3=N double bond allows for E (anti) and Z (syn) geometrical isomers. In isatin 3-oximes, the E-isomer is typically thermodynamically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the C2-carbonyl oxygen.

Physicochemical Data Profile

Data summarized from computed descriptors and analogue experimental values.

| Property | Value / Description | Relevance |

| Molecular Formula | C₉H₈N₂O₂ | Core stoichiometry. |

| Molecular Weight | 176.17 g/mol | Fragment-based drug design compliant. |

| LogP (Predicted) | ~1.5 – 1.9 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |

| H-Bond Donors | 2 (Indole NH, Oxime OH) | Critical for active site binding (e.g., kinase hinge regions). |

| H-Bond Acceptors | 3 (C2 Carbonyl, Oxime N, Oxime O) | Receptor interaction points. |

| pKa (Acidic) | ~10.5 (NH), ~11.5 (OH) | Ionization state at physiological pH (mostly neutral). |

| Solubility | DMSO, DMF, Ethanol (Hot) | Poor aqueous solubility; requires co-solvents for bioassays. |

Synthetic Methodology

The synthesis of 7-methylisatin 3-oxime is a condensation reaction between 7-methylisatin and hydroxylamine hydrochloride. This protocol is designed for high purity and yield, minimizing the formation of the dioxime (reaction at C2).

Reaction Logic

The C3 carbonyl of isatin is more electrophilic than the C2 amide carbonyl due to the lack of resonance stabilization from the nitrogen lone pair. This reactivity difference allows for selective oximation at C3 under controlled pH conditions.

Experimental Protocol

Reagents:

-

7-Methylisatin (1.0 eq)[3]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (NaOAc) (1.5 eq) or Sodium Carbonate

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of 7-methylisatin in 15 mL of warm ethanol (60°C). The solution will appear orange/red.

-

Buffer Preparation: Dissolve NaOAc (1.5 eq) and NH₂OH·HCl (1.2 eq) in 5 mL of deionized water.

-

Condensation: Add the aqueous hydroxylamine solution dropwise to the stirring isatin solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Silica, 30% EtOAc/Hexane).[5] The starting material (orange spot) should disappear, replaced by a more polar product (yellow spot).

-

-

Precipitation: Cool the reaction mixture to room temperature, then place on ice for 30 minutes. The oxime will precipitate as yellow/orange crystals.

-

Purification: Filter the solid under vacuum. Wash with cold water (to remove salts) and cold ethanol (to remove impurities).

-

Recrystallization: Recrystallize from hot ethanol/water if higher purity is required.

Synthetic Pathway Visualization

Figure 1: Selective condensation pathway for the synthesis of 7-methylisatin 3-oxime.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.

Proton NMR (¹H NMR) in DMSO-d₆[1]

-

Indole NH: Singlet, ~10.8 – 11.2 ppm. (May be shifted downfield due to the C7-methyl steric influence).

-

Oxime OH: Broad singlet, ~12.5 – 13.5 ppm. (Characteristic of the =N-OH group).[6]

-

Aromatic Protons: Multiplet, ~6.8 – 7.5 ppm (3 protons).

-

C7-Methyl: Singlet, ~2.3 – 2.5 ppm (3 protons).[7]

Infrared (IR) Spectroscopy

-

O-H Stretch: Broad band ~3200–3400 cm⁻¹ (Oxime/NH overlap).

-

C=O Stretch: Strong peak ~1700–1720 cm⁻¹ (C2 Amide carbonyl).

-

C=N Stretch: Distinct peak ~1610–1630 cm⁻¹ (Confirmation of oxime formation).

Pharmacological Applications & SAR

The 7-methylisatin 3-oxime scaffold is a "privileged structure" capable of interacting with multiple biological targets.

Structure-Activity Relationship (SAR)

-

C7-Methyl Effect: The methyl group at position 7 increases lipophilicity (LogP) compared to unsubstituted isatin, potentially enhancing blood-brain barrier (BBB) penetration. Sterically, it restricts rotation around the N1-C2 bond and may influence binding in tight hydrophobic pockets (e.g., allosteric sites of ion channels).

-

Oxime Moiety: The oxime group acts as a bioisostere for carbonyls but adds a hydrogen bond donor (OH). This is critical for potency against kinases (CDKs, GSK3β) and anticonvulsant targets (voltage-gated sodium channels).

Target Pathways

-

Anticonvulsant: Isatin oximes modulate Na⁺ channels, stabilizing the inactive state and preventing repetitive neuronal firing.

-

Anticancer: Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.

Mechanism of Action Diagram

Figure 2: Dual-mechanism potential of 7-methylisatin 3-oxime in neuroprotection and oncology.

References

-

BenchChem. (2025).[1][8] Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). Retrieved from

-

PubChem. (2025).[3] 7-Methylisatin | C9H7NO2 | CID 14313.[3][9] National Library of Medicine. Retrieved from

-

Cortés, I., & Sarotti, A. M. (2023).[10] E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry.[2][10][11][12] Retrieved from

- Medvedev, A. E., et al. (2018). Isatin hydrazones and oximes as potential enzyme inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Sumpter, W. C. (1944). The Chemistry of Isatin.[1][2][8][11][13]Chemical Reviews. (Classic reference for isatin reactivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. osti.gov [osti.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 7-methylisatin (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 10. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. lbaochemicals.com [lbaochemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 7-Methylisatin in Organic Solvents: A Technical Characterization Guide

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 7-methylisatin. It synthesizes available empirical data with predictive physicochemical profiling to address the specific solubility behavior of this compound.[1]

Executive Summary

7-Methylisatin (CAS: 1127-59-9) is a critical pharmacophore in the synthesis of spiroindolinones, quinazolines, and antiviral agents.[1] While its parent compound, isatin, has been extensively mapped in thermodynamic literature, 7-methylisatin presents a distinct solubility profile driven by the steric and lipophilic contribution of the C7-methyl group.[1]

This guide addresses the solubility knowledge gap by providing:

-

Validating Benchmarks: Confirmed solubility limits for stock solution preparation (e.g., DMSO).

-

Predictive Profiling: A comparative analysis against isatin to estimate behavior in unmeasured solvents.

-

Experimental Protocols: A standardized isothermal saturation method to generate precise solubility curves.[1]

Physicochemical Characterization

Understanding the solid-state properties of 7-methylisatin is a prerequisite for predicting its dissolution thermodynamics.[1] The introduction of the methyl group at the 7-position significantly alters the crystal lattice energy compared to unsubstituted isatin.[1]

Table 1: Physicochemical Properties

| Property | Value | Context/Implication |

| Molecular Formula | - | |

| Molecular Weight | 161.16 g/mol | Slight increase over Isatin (147.13 g/mol ).[1] |

| Melting Point | 265–273 °C (dec) | Critical: Significantly higher than Isatin (~203 °C).[1] Indicates higher lattice energy, suggesting lower general solubility than the parent compound.[1] |

| LogP (Predicted) | ~1.9 | More lipophilic than Isatin (LogP ~1.05), indicating reduced water solubility and higher affinity for non-polar matrices.[1] |

| Appearance | Orange/Red Powder | Characteristic of the dicarbonyl chromophore.[1] |

| pKa | ~10.5 (NH) | Weakly acidic; solubility can be pH-dependent in aqueous buffers.[1] |

Solubility Landscape & Solvent Selection

The "Methyl Effect" on Solubility

The solubility of 7-methylisatin is governed by two competing forces:

-

Solvation Favorability (Enthalpic Gain): The methyl group increases van der Waals interactions with non-polar solvents (e.g., Toluene, Ethyl Acetate).[1]

-

Crystal Lattice Penalty (Enthalpic Cost): The high melting point (>265 °C) indicates strong intermolecular packing (likely

-stacking and H-bonding).[1] This high energy barrier makes dissolution more endothermic, requiring solvents with high specific interaction capability (e.g., H-bond acceptors) to overcome the lattice energy.[1]

Empirical & Estimated Solubility Data

While comprehensive mole-fraction tables exist for isatin, 7-methylisatin data is often derived from functional assays.[1] The table below synthesizes empirical stock preparation data with predictive rankings.

Table 2: Solubility Profile in Key Solvents

| Solvent Class | Solvent | Solubility Status | Empirical Data / Prediction |

| Aprotic Polar | DMSO | High | ~50 mg/mL (310 mM) .[1] Standard for biological assays. Requires sonication.[1] |

| Aprotic Polar | DMF | High | Predicted >40 mg/mL. Excellent for synthetic reactions.[1] |

| Protic Polar | Ethanol | Moderate | Soluble, especially at reflux.[1] Good for recrystallization.[1] |

| Protic Polar | Methanol | Moderate | Slightly higher than ethanol due to polarity, but lower boiling point limits reflux capacity.[1] |

| Moderately Polar | Ethyl Acetate | Low-Moderate | Poor at RT; significantly increases at |

| Non-Polar | Toluene | Low | Higher than Isatin due to methyl group, but still poor at RT.[1] |

| Aqueous | Water | Insoluble | Sparingly soluble ( |

Visualization: Solubility Logic & Workflow

Diagram 1: Solvent Selection Decision Matrix

This logic flow aids in selecting the optimal solvent based on the intended application (Reaction vs. Extraction vs. Analysis).[1]

Caption: Decision logic for solvent selection based on process requirements (Synthesis, Workup, or Analysis).

Thermodynamic Modeling (The Apelblat Approach)

For researchers needing to extrapolate solubility to different temperatures, the Modified Apelblat Equation is the standard model used for isatin derivatives.[1]

Where:

- = Mole fraction solubility[1][2][3]

- = Temperature (Kelvin)[1][3][4]

- = Empirical constants derived from experimental data.

Senior Scientist Insight:

For 7-methylisatin, the dissolution is endothermic (

-

Implication: Solubility will increase non-linearly with temperature.[1][4]

-

Process Tip: If recrystallizing from Ethanol or Ethyl Acetate, cooling from boiling to

will yield high recovery due to the steep solubility-temperature gradient caused by the high lattice energy.[1]

Experimental Protocol: Determination of Solubility

Since specific mole-fraction data is sparse, the following self-validating protocol allows you to generate precise solubility curves in your lab.

Method: Isothermal Saturation (Shake-Flask)

Objective: Determine the saturation solubility (

Step 1: Saturation

-

Add excess 7-methylisatin solid (approx. 100 mg) to 5 mL of the solvent in a glass vial.

-

Place the vial in a temperature-controlled shaker (e.g., orbital shaker) at the set temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate at 150 rpm for 24 hours to ensure thermodynamic equilibrium.

-

Check: Ensure solid is still present after 24h. If not, add more solid and repeat.

-

Step 2: Filtration

-

Stop agitation and allow the suspension to settle for 1 hour at the same temperature.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

if

Step 3: Quantification (UV-Vis or HPLC)

-

Dilution: Dilute the filtrate with a suitable solvent (e.g., Methanol) to land within the linear calibration range.

-

Measurement:

- : ~242 nm or ~300 nm (determine via scan).[1]

-

Calibration: Construct a standard curve (

) using pure 7-methylisatin (0.5 – 50 µg/mL).

-

Calculation:

Diagram 2: Experimental Workflow

Caption: Step-by-step isothermal saturation workflow for generating accurate solubility data.

References

-

BenchChem Technical Support. (2025).[1][3] The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers. Retrieved from .[1]

-

Lyncee, M. A., et al. (2017).[1] "Crystal structure of 7-methyl-1H-indole-2,3-dione." IUCrData, 2, x170378.[1] .

-

Baluja, S., et al. (2013).[1] "Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures." Journal of Molecular Liquids, 188, 14-19.[1] (Used as Comparative Benchmark).

-

PubChem. (n.d.).[1] 7-Methylisatin Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

MedChemExpress. (2025).[1] 7-Methylisatin Product Datasheet & Solubility. Retrieved from .[1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Substituted Isatins via the Sandmeyer Route

Executive Summary & Strategic Value

Isatins (1H-indole-2,3-diones) are privileged scaffolds in medicinal chemistry, serving as precursors for FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and antiviral agents. While multiple synthetic routes exist (Stolle, Martinet, Gassman), the Sandmeyer isatin synthesis remains the industrial gold standard due to its cost-effectiveness, scalability, and tolerance for diverse functional groups.

This guide provides a rigorous, field-validated protocol for the Sandmeyer synthesis. Unlike generic textbook descriptions, this note addresses the critical process parameters (CPPs) required to suppress common side reactions—specifically sulfonation and tar formation—and details strategies for handling regioselectivity in meta-substituted substrates.

Mechanistic Insight & Reaction Pathway[1][2]

The Sandmeyer route is a two-stage process.[1][2][3] Understanding the specific failure modes of each stage is prerequisite to high-yield execution.

Stage 1: Formation of Isonitrosoacetanilide

Aniline reacts with chloral hydrate and hydroxylamine.[1][4][5][6][7][8]

-

Mechanism: The reaction proceeds via the formation of an intermediate

-isonitroso-acetanilide. Chloral hydrate first condenses with the aniline to form a hemiaminal, which then reacts with hydroxylamine to form the oxime (isonitroso) functionality. -

Critical Factor: The solubility of the intermediate is often low.[9] The addition of sodium sulfate (

) is not merely for drying; it increases the ionic strength of the aqueous phase ("salting out"), forcing the organic intermediate to precipitate cleanly, driving the equilibrium forward and simplifying isolation.

Stage 2: Acid-Mediated Cyclization

The isonitrosoacetanilide undergoes intramolecular electrophilic aromatic substitution.

-

Mechanism: In concentrated sulfuric acid (

), the oxime hydroxyl group is protonated and eliminated, generating a highly electrophilic nitrilium or iminium ion species that attacks the aromatic ring. -

Critical Factor: Temperature control is the primary determinant of purity.

- : Incomplete cyclization.

- : Rapid sulfonation of the aromatic ring (producing water-soluble sulfonic acid byproducts that ruin yield).

Visualizing the Workflow

The following diagram outlines the critical decision nodes and process flow.

Figure 1: Operational workflow for Sandmeyer isatin synthesis highlighting critical control points.

Regioselectivity in Meta-Substituted Anilines[9]

A frequent challenge in drug discovery is synthesizing 4- or 6-substituted isatins starting from meta-substituted anilines. The cyclization can occur at two ortho positions relative to the amine.

-

The Rule: Cyclization generally favors the position para to the electron-donating group or the position least sterically hindered.

-

The Reality: Expect a mixture.

-

Example: 3-fluoroaniline

Mixture of 4-fluoroisatin (minor) and 6-fluoroisatin (major). -

Separation: Isomers often have distinct solubilities in glacial acetic acid. Fractional crystallization is usually required.

-

Figure 2: Regiochemical outcomes for meta-substituted substrates.

Standard Operating Protocol (SOP)

Target Molecule: 5-Fluoroisatin (Representative Example) Scale: 100 mmol

Part A: Synthesis of 5-Fluoro-isonitrosoacetanilide

Reagents:

-

4-Fluoroaniline (11.1 g, 100 mmol)

-

Chloral hydrate (18.2 g, 110 mmol) [Controlled Substance Note: Verify local regulations]

-

Hydroxylamine hydrochloride (22.0 g, 320 mmol)

-

Sodium sulfate (

) (anhydrous, ~250 g) -

Water (1.2 L total)

-

Conc. HCl (10 mL)

Procedure:

-

Dissolution: In a 2L flask, dissolve chloral hydrate (18.2 g) and

(250 g) in water (800 mL). Heat to 90°C to ensure complete dissolution. -

Aniline Prep: Separately, dissolve 4-fluoroaniline (11.1 g) in water (300 mL) containing conc. HCl (10 mL).

-

Why: Protonating the aniline aids initial solubility before reaction.

-

-

Addition: Add the hydroxylamine HCl solution (in 100 mL water) to the chloral hydrate flask. Immediately follow with the aniline solution.

-

Reaction: Reflux vigorously for 2–5 minutes.

-

Observation: The solution will turn cloudy, and a cream/beige precipitate (the isonitroso intermediate) will form rapidly.

-

-

Cooling: Cool the reaction vessel in an ice bath to 0–5°C. Let stand for 30 minutes.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove salts and excess hydroxylamine. -

Drying: Dry in a vacuum oven at 60°C overnight.

-

Checkpoint: Yield should be >85%.[5] Solid should be beige/light yellow.

-

Part B: Cyclization to Isatin[10][11]

Reagents:

-

Dry Intermediate from Part A

-

Conc. Sulfuric Acid (

) (Specific Gravity 1.84) - Ratio: 4-5 mL per gram of intermediate.

Procedure:

-

Pre-heating: Heat the sulfuric acid to 50°C in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Addition: Add the solid intermediate in small portions over 20–30 minutes.

-

Critical Control: Monitor internal temperature. Do not exceed 75°C. The reaction is exothermic. If it gets too hot, stop addition and cool.

-

-

Digestion: Once addition is complete, raise temperature to 80°C and hold for 10–15 minutes.

-

Endpoint: The reaction mixture will turn deep red/black.

-

-

Quench: Pour the hot reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Precipitation: The isatin will precipitate as an orange/red solid. Let it stand for 30 minutes to agglomerate.

-

Filtration: Filter and wash copiously with cold water until the filtrate is neutral (pH ~7).

Part C: Purification (The "Acid-Base" Trick)[3]

Crude isatins often contain tarry polymers. Recrystallization alone is often insufficient.

-

Dissolve: Suspend crude isatin in 10% aqueous NaOH. The isatin ring opens to form the soluble isatinate salt (deep violet/brown solution).

-

Filter: Filter this solution through Celite. Tars and unreacted anilines remain on the filter; the product passes through.

-

Re-cyclize: Acidify the filtrate with HCl to pH 2. The isatin ring closes and reprecipitates as a bright orange/red powder.

-

Final Polish: Recrystallize from Glacial Acetic Acid or Ethanol/Water if necessary.

Data Summary & Troubleshooting

| Parameter | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | No precipitate | Ionic strength too low | Add more |

| Low Yield (Step 2) | Black solution, no solid on quench | Sulfonation | Reaction temp exceeded 85°C. Keep temp <75°C. |

| Impurity | Product is sticky/tarry | Polymerization | Use mechanical stirring; ensure rapid quenching on ice. |

| Color | Product is yellow (not orange) | Possible oxime contamination | Incomplete cyclization. Ensure Step 2 reaches 80°C for 10 min. |

Comparative Yields (Literature Averages)

| Substituent | Electronic Effect | Approx. Yield | Notes |

| -H | Neutral | 75-85% | Baseline |

| -F, -Cl, -Br | Weak Deactivating | 70-80% | Works well |

| -Me, -OMe | Activating | 60-75% | Prone to sulfonation; control temp strictly |

| -NO2 | Strong Deactivating | 20-40% | Difficult cyclization; requires fuming |

References

-

Marvel, C. S.; Hiers, G. S. "Isatin."[5] Organic Syntheses, Coll.[3][5] Vol. 1, p. 327 (1941).[3]

-

Source:

- Relevance: The foundational protocol for the Sandmeyer is

-

-

Silva, J. F. M., et al. "Isatin: A Versatile Scaffold in Medicinal Chemistry." Journal of the Brazilian Chemical Society, Vol. 12, No. 3 (2001).

-

Gassman, P. G., et al. "A General Method for the Synthesis of Isatins." Journal of Organic Chemistry, 42(8), 1344–1348 (1977).

-

Source:

- Relevance: Comparison of Sandmeyer against Gassman methods for specific substr

-

-

Hopkins, C. R. "Synthesis of Substituted Isatins via the Sandmeyer Route."[9] Beilstein Journal of Organic Chemistry.

-

Source:

- Relevance: Modern optimizations for lipophilic substr

-

Sources

- 1. synarchive.com [synarchive.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

Application Note: Profiling 7-Methylisatin 3-Oxime as a Multi-Target Kinase Inhibitor

Introduction & Scientific Rationale

The isatin (1H-indole-2,3-dione) scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets. Among its derivatives, 7-methylisatin 3-oxime represents a potent class of ATP-competitive kinase inhibitors.

While the parent isatin is a non-specific binder, the introduction of the 7-methyl group and the 3-oxime moiety significantly enhances its pharmacological profile:

-

3-Oxime Moiety (=N-OH): Acts as a critical hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region (interacting with residues such as Leu83 in CDK2).

-

7-Methyl Substitution: Increases lipophilicity and provides steric bulk that fills the hydrophobic pocket II (selectivity gate) of the ATP-binding site, often improving potency against Cyclin-Dependent Kinases (CDK2) and Glycogen Synthase Kinase-3

(GSK-3

This application note provides a comprehensive guide for synthesizing, validating, and profiling 7-methylisatin 3-oxime as a lead compound for antiproliferative (cancer) and neuroprotective (Alzheimer's) research.

Mechanism of Action (MoA)

7-methylisatin 3-oxime functions as a Type I ATP-competitive inhibitor .[1][2] It binds to the active conformation (DFG-in) of the kinase.[1][2]

-

Primary Targets: CDK2/Cyclin E, GSK-3

, DYRK1A. -

Binding Mode: The oxindole core occupies the adenine binding pocket. The oxime nitrogen and oxygen form hydrogen bonds with the backbone amide and carbonyl of the hinge region.

-

Downstream Effects: Inhibition of CDK2 leads to G1/S phase cell cycle arrest (via Rb hypophosphorylation). Inhibition of GSK-3

prevents hyperphosphorylation of Tau protein.

Visualization: Kinase Signaling & Inhibition Pathway

Figure 1: Mechanism of Action showing ATP competition and downstream physiological effects on Cell Cycle and Neurodegeneration pathways.

Protocol 1: Chemical Synthesis & Purification

Since 7-methylisatin 3-oxime is often a research-grade probe rather than a bulk commodity, in-house synthesis is frequently required to ensure purity and isomer specificity (E/Z ratios).

Objective: Synthesize high-purity (>98%) 7-methylisatin 3-oxime from 7-methylisatin.

Materials

-

Precursor: 7-Methylisatin (CAS: 1127-59-9).

-

Reagent: Hydroxylamine Hydrochloride (

).[3] -

Base: Sodium Acetate (

) or Sodium Carbonate. -

Solvent: Ethanol (95%) or Methanol.

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of 7-methylisatin in 10 mL of Ethanol in a round-bottom flask.

-

Activation: Add 1.5 mmol of Hydroxylamine Hydrochloride.

-

Buffering: Add 2.0 mmol of Sodium Acetate (anhydrous) to buffer the reaction and neutralize the HCl released. Critical: Failure to buffer may lead to incomplete conversion or ring opening.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The yellow isatin spot should disappear, replaced by a polar oxime spot. -

Precipitation: Pour the hot reaction mixture into 50 mL of ice-cold water. The oxime will precipitate as a yellow/orange solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3x) to remove salts.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove unreacted isomers.

-

Validation: Verify structure via

-NMR (DMSO-

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: Determine the

Experimental Design (ADP-Glo Method)

This assay measures the ADP generated from the kinase reaction, quantifying activity via luminescence.

Reagents

-

Kinase: Recombinant Human CDK2/CyclinE1 (e.g., Promega or SignalChem).

-

Substrate: Histone H1 (for CDK2) or GSM Peptide (for GSK3).

-

ATP: Ultra-pure ATP (10

M final conc, near -

Inhibitor: 7-methylisatin 3-oxime (dissolved in 100% DMSO).

Workflow

-

Compound Dilution: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration: 100

M; 3-fold serial dilutions). Final DMSO in assay must be <1%. -

Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). Dispense 5 -

Incubation 1: Add 2.5

L of inhibitor. Incubate for 15 mins at RT to allow Type I binding. -

Reaction Start: Add 2.5

L of ATP/Substrate mix. Incubate for 60 mins at RT. -

Detection: Add 10

L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins. -

Measurement: Add 20

L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

Data Analysis Table

| Parameter | Description | Acceptance Criteria |

| Z' Factor | Assay robustness metric | > 0.5 |

| Signal/Background | Enzyme vs. No Enzyme control | > 10-fold |

| IC50 Calculation | Non-linear regression (4-parameter) | |

| Reference Control | Staurosporine IC50 | Within 3x of historical mean |

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to cellular contexts (e.g., SH-SY5Y neuroblastoma or MCF-7 cells).

Step-by-Step Procedure

-

Seeding: Seed cells at

cells/well in a 6-well plate. Adhere overnight. -

Treatment: Treat cells with 7-methylisatin 3-oxime (1, 5, 10

M) for 24 hours. Include a DMSO control.[4] -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical to preserve phosphorylation state).

-

Blotting:

-

Primary Antibody 1: Anti-Phospho-Rb (Ser807/811) – Marker for CDK2 inhibition.

-

Primary Antibody 2: Anti-Phospho-Tau (Ser396) – Marker for GSK-3

inhibition. -

Loading Control: Anti-GAPDH or

-Actin.

-

-

Result Interpretation: A dose-dependent decrease in band intensity for p-Rb or p-Tau confirms kinase inhibition.

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Vine, K. L., et al. (2007). "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry.

-

Ferraz de Paiva, R. E., et al. (2021). "Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity."[4] Pharmaceuticals.[4][5]

-

Jordan, A., et al. (2009). "Isatin 3-oximes as inhibitors of cyclin-dependent kinases."[6] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for CDK inhibition mechanism).

-

BenchChem. (2025).[7][8] "Investigating the Potential Cross-Reactivity of 7-Methylisatin with Protein Kinases."

-

Organic Syntheses. "General procedures for Oxime Synthesis from Carbonyls."

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Druggable Transient Pockets in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. symansis.com [symansis.com]

- 6. Design, Synthesis, Bioactivity, and Docking Studies of Isatin-Hydrazone Derivatives as Potential CDK-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Rational Design and Evaluation of Isatin Oxime Ether Derivatives as Potent Anticancer Agents

[1]

Abstract & Strategic Overview

Isatin (1H-indole-2,3-dione) is a privileged endogenous scaffold. While the core structure exhibits modest biological activity, functionalization at the C3 position to form oxime ethers (

This guide details the end-to-end workflow for developing these derivatives, from regioselective synthesis to mechanistic validation via tubulin polymerization and apoptosis assays.

Chemical Design Strategy (SAR)

Success in isatin medicinal chemistry relies on a "Tri-Vector" modification strategy.

| Vector | Modification Site | Chemical Rationale |

| A | N1-Alkylation | Bioavailability & Binding: Introduction of benzyl or alkyl chains here improves cell permeability and often occupies the hydrophobic region of the ATP-binding pocket in kinases. |

| B | C5-Halogenation | Electronic Tuning: Electron-withdrawing groups (F, Cl, Br) at C5 increase the acidity of the NH (if unsubstituted) and enhance lipophilic interactions. C5-Br is critical for tubulin binding affinity. |

| C | C3-Oxime Ether | Target Specificity: The |

Protocol A: Regioselective Synthesis

Objective: Synthesize 5-bromo-N-benzylisatin oxime ether derivatives with >95% purity.

Workflow Visualization

Figure 1: Two-step synthetic pathway prioritizing the thermodynamic E-isomer formation.

Step-by-Step Methodology

1. N-Alkylation (The "Anchor" Step)

-

Reagents: 5-Bromoisatin (1.0 eq), Benzyl bromide (1.2 eq), Anhydrous

(2.0 eq), DMF (5 mL/mmol). -

Procedure:

-

Dissolve 5-bromoisatin in DMF under

atmosphere. -

Add

and stir for 30 min at RT (deprotonation of N-H). -

Add benzyl bromide dropwise. Heat to 60°C for 3-4 hours.

-

Critical Check: Monitor by TLC (Hexane:EtOAc 7:3). The N-alkylated product moves faster (higher

) than the starting material due to loss of the H-bond donor. -

Pour into ice water. Filter the orange precipitate.

-

2. Schiff Base Condensation (The "Warhead" Step)

-

Reagents: N-benzyl intermediate (1.0 eq), O-substituted hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol (10 mL/mmol).

-

Procedure:

-

Dissolve the intermediate in Ethanol.

-

Add Sodium Acetate and the hydroxylamine derivative.

-

Reflux for 2–6 hours.

-

Why Sodium Acetate? It buffers the reaction. Strong acids can catalyze the reverse hydrolysis; strong bases can open the isatin ring (isatin-to-isatinate conversion). Acetate maintains the sweet spot (pH ~4-5) for imine formation.

-

Cool to RT. The product usually precipitates as yellow/orange needles.

-

Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (CHCl3:MeOH).

-

Protocol B: Mechanistic Validation (Tubulin Polymerization)

Context: Many C5-halogenated isatin oximes act as microtubule destabilizing agents, binding to the colchicine site. This assay confirms if cytotoxicity is driven by mitotic arrest.

Experimental Setup

-

Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

-

Controls:

-

Positive Control (Inhibitor): Vinblastine (3 µM) or Colchicine.

-

Positive Control (Stabilizer): Paclitaxel (3 µM).

-

Vehicle: DMSO (0.1%).

-

Procedure

-

Preparation: Pre-warm a 96-well half-area plate to 37°C.

-

Tubulin Mix: Reconstitute porcine brain tubulin in G-PEM buffer (GTP, PIPES, EGTA, MgCl2) to 3 mg/mL. Keep on ice.

-

Dosing: Add 5 µL of your isatin derivative (10x concentration) to wells. Final concentration usually screened at 5 µM and 10 µM.

-

Initiation: Add 45 µL of cold Tubulin Mix to each well.

-

Kinetics: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm). Measure every 60 seconds for 60 minutes at 37°C.

Data Interpretation[1][2][3][4][5][6][7][8]

-

Normal Polymerization: Sigmoidal curve (Lag phase

Growth phase -

Isatin Effect: If the compound is a destabilizer, you will see a reduction in Vmax (flatter slope) and a lower final fluorescence plateau compared to the Vehicle control.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against solid tumor lines (e.g., A549, MCF-7).

Critical Troubleshooting (Solubility): Isatin oxime ethers are highly lipophilic.

-

Issue: Compound precipitation in media leads to false negatives.

-

Solution: Dissolve stock in 100% DMSO. Intermediate dilution in culture media must be vortexed immediately. Ensure final DMSO < 0.5%.

Representative Data: Structure-Activity Relationship

Hypothetical data based on consensus of referenced literature (e.g., Vine et al., 2013; Zhang et al., 2020).

| Compound ID | R1 (N1-sub) | R2 (C5-sub) | R3 (Oxime Ether) | IC50 (MCF-7) | IC50 (A549) | Mechanism |

| ISO-01 | H | H | -O-Ethyl | > 50 µM | > 50 µM | Inactive |

| ISO-05 | Benzyl | H | -O-Ethyl | 12.5 µM | 15.2 µM | Moderate |

| ISO-12 | Benzyl | Br | -O-Ethyl | 0.85 µM | 1.2 µM | Tubulin Inhibition |

| ISO-18 | Benzyl | F | -O-(CH2)-Triazole | 2.1 µM | 0.34 µM | EGFR Inhibition |

Pathway Visualization: Mechanism of Action

This diagram illustrates the dual-pathway potential of these derivatives: inhibiting receptor tyrosine kinases (RTKs) upstream and destabilizing microtubules downstream, converging on mitochondrial apoptosis.

Figure 2: Convergence of kinase inhibition and microtubule destabilization leading to intrinsic apoptosis.

References

-

Vine, K. L., et al. (2013). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry.

-

Zhang, H., et al. (2020). Design, synthesis and biological evaluation of isatin-oxime ether derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry.

-

Senthil Kumar, S., et al. (2018). Synthesis and anticancer evaluation of novel isatin–oxime ether hybrids. New Journal of Chemistry.

-

Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.

-

Solomon, V. R., & Lee, H. (2011). Anti-breast cancer activity of heteroaryl substituted isatin derivatives. Biomedicine & Pharmacotherapy.[2][3][4][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

Application Note: Molecular Docking of Isatin Derivatives as CDK2 Inhibitors

[1][2][3]

Abstract

This application note details a standardized protocol for evaluating isatin (1H-indole-2,3-dione) derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors using molecular docking. CDK2 is a critical regulator of the G1/S cell cycle transition; its hyperactivity is a hallmark of various malignancies. Isatin, a privileged scaffold, serves as a potent starting point for inhibitor design due to its ability to mimic the adenine moiety of ATP. This guide covers structural preparation, grid generation, docking execution (utilizing AutoDock Vina as the representative algorithm), and post-docking analysis, providing a robust workflow for drug discovery professionals.

Scientific Background & Mechanism[2][4]

The Target: CDK2/Cyclin E Complex

CDK2 is a serine/threonine kinase that, when complexed with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases E2F transcription factors, driving the cell from the G1 phase into the S phase (DNA replication). Inhibition of CDK2 arrests the cell cycle and induces apoptosis in cancer cells.

The Ligand: Isatin Scaffold

Isatin derivatives typically function as ATP-competitive inhibitors . They occupy the deep cleft between the N-terminal and C-terminal lobes of the kinase.

-

Core Interaction: The lactam ring of isatin often functions as a hydrogen bond donor/acceptor pair, mimicking the purine ring of ATP.

-

Key Residues: High-affinity binding requires interaction with the "hinge region" (residues 81–83).

-

Leu83: Backbone amide/carbonyl H-bonds (Critical).[1]

-

Glu81: Backbone interactions.

-

Lys33: Salt bridge/H-bond interactions (Catalytic triad).

-

Asp145: DFG motif interaction.

-

Pathway Visualization

The following diagram illustrates the CDK2 signaling cascade and the specific intervention point of Isatin derivatives.

Figure 1: CDK2 signaling pathway showing the competitive inhibition mechanism of Isatin derivatives preventing the G1/S transition.

Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina due to its open-source accessibility and high accuracy for kinase targets, but the parameters are transferable to Glide (Schrödinger) or GOLD (CCDC).

Phase 1: Preparation (The Foundation)

1. Protein Preparation

-

Source: Download Human CDK2 structure from RCSB PDB.

-

Recommended PDB:1DI8 (Resolution 2.20 Å) or 6GUE . 1DI8 is a classic standard co-crystallized with DTQ, providing a clear ATP-pocket definition.

-

-

Cleaning:

-

Remove all water molecules (unless specific waters bridge the ligand-protein interaction, e.g., in some kinase specificity pockets). For general isatin screening, removal is standard.

-

Remove co-crystallized heteroatoms (ligands/ions), but keep the co-crystallized ligand in a separate file to define the grid center later.

-

-

Refinement:

-

Add polar hydrogens (critical for H-bonding definition).

-

Compute Gasteiger charges.

-

Tool: AutoDock Tools (ADT) or Chimera.

-

2. Ligand Preparation (Isatin Derivatives)

-

Structure Generation: Draw 2D structures of isatin derivatives (e.g., Schiff bases, hydrazones).

-

3D Conversion & Minimization:

-

Convert 2D to 3D.

-

Crucial Step: Energy minimization using MMFF94 or UFF force fields to rectify bond lengths/angles.

-

Tool: OpenBabel or Avogadro.

-

-

Torsion Tree: Detect rotatable bonds. Keep the amide bond of the isatin core rigid; allow rotation on substituents (e.g., hydrazine linkers).

Phase 2: Grid Generation & Docking

1. Define the Search Space (Grid Box)

-

Method: Center the grid box on the centroid of the co-crystallized ligand (e.g., DTQ in 1DI8).

-

Dimensions:

-

Center (x, y, z): ~ (-1.8, 50.5, 12.5) [Note: Coordinates vary by PDB; verify with your specific file]

-

Size: 22 Å x 22 Å x 22 Å.

-

Rationale: This covers the ATP pocket, the Hinge region, and the G-loop without wasting computational power on the surface.

-

2. Execution (AutoDock Vina)

-

Exhaustiveness: Set to 32 or higher (Default is 8).

-

Why: Kinase pockets can be flexible; higher exhaustiveness increases the probability of finding the global minimum.

-

-

Num Modes: 10.

Phase 3: Validation & Analysis[6]

1. Self-Docking Validation (Mandatory)

-

Redock the native co-crystallized ligand (DTQ) into the prepared protein.

-

Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .[2][3][4][5]

2. Interaction Profiling

-

Analyze the top-ranked conformation (lowest binding affinity, kcal/mol).

-

Visualize using PyMOL or Discovery Studio Visualizer.

Workflow Visualization

Figure 2: Step-by-step computational workflow for molecular docking of isatin derivatives.

Data Interpretation & Expected Results

When analyzing the docking results, structure the data to compare binding energy against specific residue interactions.

Critical Interaction Checklist

A successful isatin-based CDK2 inhibitor typically exhibits the following:

| Interaction Type | Target Residue | Function |

| Hydrogen Bond | Leu83 (Backbone NH/CO) | Anchors the scaffold in the hinge region (mimics Adenine N1/N6). |

| Hydrogen Bond | Glu81 (Backbone CO) | Auxiliary hinge anchor. |

| Salt Bridge | Lys33 | Often interacts with acidic substituents on the isatin N1 position. |

| Hydrophobic | Val18, Ala31, Phe80 | Stabilizes the aromatic core of isatin. |

| Pi-Cation | Lys89 | Common with phenyl-hydrazone extensions. |

Scoring Interpretation

-

Binding Affinity: Values more negative than -8.0 kcal/mol generally indicate a promising lead for CDK2 (benchmark against Roscovitine or Flavopiridol).

-

RMSD: Only analyze poses within the top cluster (RMSD < 2.0 Å relative to the best pose).

Troubleshooting & Optimization

-

Issue: High RMSD (> 2.0 Å) during validation.

-

Cause: Incorrect grid center or insufficient exhaustiveness.

-

Fix: Re-center grid on the native ligand's center of mass; increase exhaustiveness to 64.

-

-

Issue: Ligand not entering the pocket.

-

Cause: Ligand is too bulky or not minimized.

-

Fix: Check steric clashes in the 3D structure; ensure the isatin C3-substituents are in the anti configuration if required by the pocket geometry.

-

-

Issue: No H-bonds with Leu83.

-

Cause: Incorrect protonation state.

-

Fix: Ensure the isatin NH is protonated (neutral) to act as a donor.

-

References

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity. Source: Journal of Receptors and Signal Transduction (via PubMed).[6] URL:[Link]

-

Validation of Molecular Docking Programs for Virtual Screening. Source: Journal of Chemical Information and Modeling (via PMC). URL:[Link]

-

RCSB PDB Entry: 1DI8 (Human CDK2). Source: RCSB Protein Data Bank.[7] URL:[Link]

-

Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Source: International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Precision Cytotoxicity Profiling: Optimized MTT Assay Protocol for Isatin Derivatives

Abstract & Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, serving as a precursor for diverse anticancer agents that target kinases (e.g., VEGFR, EGFR), tubulin polymerization, and caspase pathways.[1][2][3] While the MTT assay is the gold standard for high-throughput cytotoxicity screening, isatin derivatives present unique physicochemical challenges—specifically hydrophobicity and intrinsic chromophores —that can severely compromise data integrity if standard protocols are followed blindly.

This Application Note defines a rigorous protocol designed to eliminate false positives caused by isatin precipitation and colorimetric interference. It integrates specific "self-validating" control loops to ensure that the calculated

Critical Pre-Experimental Considerations

Before handling cells, the experimental design must account for the specific properties of isatin derivatives.

A. Solubility & The "DMSO Limit"

Isatin derivatives are generally lipophilic and poorly soluble in aqueous media.

-

The Challenge: High concentrations of DMSO (>1%) are cytotoxic and can permeabilize cell membranes, artificially enhancing drug uptake or killing cells independently of the drug.

-

The Protocol Rule: The final DMSO concentration in the well must remain constant across all treatment groups and must never exceed 0.5% (v/v) (ideally <0.1% for sensitive lines like primary hepatocytes).

-

Stock Preparation: Prepare a high-concentration stock (e.g., 10–50 mM) in 100% DMSO. Perform serial dilutions in DMSO first, then perform a final large dilution (e.g., 1:1000) into the culture medium.

B. Chromophore Interference (The "False Viability" Trap)

Many isatin Schiff bases and metal complexes exhibit yellow, orange, or red coloration.

-

The Mechanism: The MTT assay relies on absorbance at 570 nm .[4][5] If the isatin compound absorbs light in the 550–600 nm range, it will add to the optical density (OD), masking the reduction in cell viability.

-

The Fix: You must include Compound-Only Blanks (Media + Drug, No Cells) for every concentration tested.

Materials & Reagents

| Component | Specification | Notes |

| Cell Line | Adherent or Suspension | Log-phase growth (>90% viability via Trypan Blue). |

| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 5 mg/mL in PBS. Filter sterilize (0.22 µm). Store at -20°C in dark. |

| Solubilization Buffer | DMSO (Spectrophotometric Grade) | Acidified isopropanol is an alternative, but DMSO is superior for dissolving lipophilic isatins. |

| Isatin Stock | 10–50 mM in 100% DMSO | Sonicate if necessary to ensure complete dissolution. |

| Positive Control | Doxorubicin or 5-Fluorouracil | Validates assay sensitivity. |

Validated Workflow Diagram

The following logic flow ensures all controls are in place before data acquisition.

Figure 1: Logical workflow for Isatin Cytotoxicity Profiling. Note the parallel "Control Arm" (Red) essential for subtracting intrinsic compound color.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)

-

Harvest cells and adjust density to 5,000–10,000 cells/well (cell line dependent).

-

Dispense 100 µL of cell suspension into columns 2–11 of a 96-well plate.

-

Blanking: Add 100 µL of complete medium (no cells) to Column 1 and Column 12.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

-

Visual Check: Verify cells are healthy and ~70% confluent.

-

Serial Dilution: Prepare 2x concentrations of the isatin derivative in complete medium.

-

Note: Ensure the DMSO concentration in these 2x stocks is 2x the final desired limit (e.g., 0.2% so final is 0.1%).

-

-

Treatment: Remove old media (carefully) or add 100 µL of 2x drug solution to the existing 100 µL (if suspension cells).

-

Vehicle Control: Media + equivalent % DMSO (0% cytotoxicity baseline).

-

Positive Control: Standard chemotherapeutic (e.g., Doxorubicin).

-

Interference Control: Add the same drug concentrations to empty wells (no cells) to measure intrinsic absorbance.

-

Phase 3: MTT Assay & Readout (Day 2/3)

-

MTT Addition: Add 10–20 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.

-

Incubation: Incubate for 3–4 hours.

-

Checkpoint: View under a microscope. You should see purple intracellular precipitates (formazan). If you see needle-like crystals outside the cells, your isatin compound may have precipitated.

-

-

Solubilization:

-

Carefully aspirate medium (for adherent cells).

-

Add 100–150 µL of 100% DMSO .

-

Agitate plate on an orbital shaker for 10–15 minutes (protected from light).

-

-

Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Data Analysis & Interpretation

To ensure scientific integrity, raw OD values must be corrected before calculating viability.

Step 1: Background Subtraction

For every well, calculate the Net OD:

Step 2: Interference Correction

If the isatin compound is colored, subtract the "Compound-Only" blank from the "Cell + Treatment" well of the same concentration.

Step 3: Viability Calculation

Step 4: IC50 Determination

Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background in "No Cell" wells | Isatin compound reduction or color. | Use the Interference Correction formula (Step 2 above). |

| Needle-shaped crystals in wells | Compound precipitation. | The concentration is above the solubility limit. Lower the max test concentration or check DMSO compatibility. |

| Yellow media turns purple immediately | Chemical reduction of MTT. | The isatin derivative may have a reducing moiety (e.g., thiol). Wash cells with PBS before adding MTT to remove the drug. |

| High variability (large SD) | Inconsistent seeding or evaporation. | Use a multichannel pipette. Avoid using the outer wells (edge effect) or fill them with PBS. |

References

-

Isatin Anticancer Mechanisms

-

MTT Assay Standard Protocol

-

Mosmann, T. (1983).[5] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

-

(The foundational protocol).

-

-

Interference in Tetrazolium Assays

- Stockert, J. C., et al. (2012). "Assays for cell viability: Metabolic and destructive changes." Acta Histochemica.

-

(Details mechanisms of colorimetric interference).

-

Isatin Solubility Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. clyte.tech [clyte.tech]

Troubleshooting & Optimization

Technical Guide: Stability & Troubleshooting of Isatin Oximes in Solution

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Isatin (1H-indole-2,3-dione) oximes are privileged scaffolds in drug discovery, exhibiting potent anticancer, antiviral, and anticonvulsant properties.[1][2] However, their utility is often compromised by solution-state instabilities that confuse analytical data and reduce biological efficacy.

This guide addresses the two primary stability challenges:

-

Geometric Isomerization (

): A reversible equilibrium driven by solvent polarity and hydrogen bonding, often mistaken for impurity. -

Hydrolytic Degradation: The irreversible cleavage of the C=N bond, typically catalyzed by acidic environments.

Diagnostic Troubleshooting (Q&A)

Scenario A: Analytical Anomalies (HPLC/NMR)

Q1: I synthesized a pure isatin oxime, but my HPLC/NMR shows two distinct peaks. Is my compound impure?

Diagnosis: Likely

-

Verify: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures, they are dynamic isomers.

-

Protocol: Do not attempt to "purify" the second peak. Report the ratio (

) at equilibrium. -

Reference: Isomerization is solvent-dependent; DMSO stabilizes the

isomer via intermolecular H-bonds, while non-polar solvents may favor the

Q2: My peak area is decreasing over time in aqueous buffer. What is happening? Diagnosis: Hydrolytic Cleavage . Technical Insight: The oxime bond (C=N-OH) is susceptible to hydrolysis, regenerating the parent isatin ketone and releasing hydroxylamine. This is accelerated in acidic media (pH < 4) or highly basic conditions. Actionable Steps:

-

Check pH: Measure the pH of your solution. Acidic buffers catalyze nucleophilic attack by water on the imine carbon.

-

Mitigation: Store stock solutions in anhydrous DMSO. Prepare aqueous dilutions immediately before use.

Scenario B: Solubility & Physical Stability

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media. Diagnosis: Solubility Crash (Agglomeration). Technical Insight: Isatin oximes are planar and lipophilic (LogP ~1.0–2.5). Rapid dilution into aqueous media causes "kinetic precipitation" where the compound crashes out before mixing is complete. Actionable Steps:

-

Stepwise Dilution: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into media.

-

Dynamic Light Scattering (DLS): Use DLS to check for nano-aggregates which can cause false positives in biochemical assays (pan-assay interference).

Mechanistic Visualization

Geometric Isomerization Pathway

The

Figure 1: Reversible isomerization between E and Z forms. In DMSO, the E-isomer is often stabilized by solvent hydrogen bonding, while the Z-isomer is stabilized by intramolecular H-bonding (N-H...O) in non-polar environments [1, 2].

Acid-Catalyzed Hydrolysis Mechanism

Understanding the degradation pathway allows for better buffer selection.

Figure 2: Hydrolysis pathway. The rate-limiting step is often the nucleophilic attack of water on the protonated imine bond. This reaction is significantly slower than hydrazone hydrolysis but relevant over long storage periods [3].

Stability Data Summary

The following table summarizes the stability of typical isatin oxime derivatives under varying conditions.

| Parameter | Condition | Stability Outcome | Recommendation |

| Solvent | DMSO (Anhydrous) | High. Stable for months at -20°C. | Preferred for stock solutions (10-50 mM). |

| Solvent | Water/Buffer (pH 7.4) | Moderate. Stable for 24-48h. Slow hydrolysis.[4] | Prepare fresh. Do not store. |

| pH | Acidic (pH < 4) | Low. Rapid hydrolysis to isatin. | Avoid acidic diluents. |

| pH | Basic (pH > 9) | Moderate/Low. Deprotonation of oxime OH ( | Use with caution. |

| Temperature | > 40°C | Variable. Accelerates both isomerization and hydrolysis. | Keep experiments at 37°C or below. |

Standardized Experimental Protocols

Protocol 5.1: Monitoring Stability via HPLC

Use this protocol to validate the shelf-life of your working solutions.

-

Preparation: Prepare a 10 mM stock solution of the isatin oxime in DMSO.

-

Dilution: Dilute to 100 µM in the desired buffer (e.g., PBS pH 7.4, Acetate pH 5.0).

-

Time-Points: Inject samples at

. -

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

-

Analysis:

-

Isomerization: Look for the emergence of a secondary peak with an identical mass spectrum (LC-MS) but different retention time.

-

Degradation: Look for the appearance of the parent isatin peak (usually less polar, elutes later) or hydroxylamine (elutes in void volume).

-

Protocol 5.2: Determining Ratio via -NMR

Use this to confirm if peak splitting is due to isomers.

-

Solvent: Dissolve ~5 mg of compound in 600 µL DMSO-

. -

Acquisition: Acquire a standard proton spectrum at 298 K.

-

Key Signals: Focus on the N-H proton of the isatin ring or the oxime -OH proton.

- -Isomer: Typically shows chemical shifts downfield due to intermolecular H-bonding.

- -Isomer: May show distinct shifts if intramolecular H-bonding is present (e.g., C=O...H-N).

-

Calculation: Integrate the distinct singlet peaks for the same proton environment.

References

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry. MDPI. Available at: [Link]

-

Solvent Effect on the Kinetics of Ring Opening of Isatin. ResearchGate. Available at: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). Available at: [Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities. RJ Wave. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-alkylation versus O-alkylation of Isatin Oximes

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isatin Oxime Alkylation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the nuanced challenge of controlling N- versus O-alkylation of isatin oximes. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.

The Ambident Nucleophile Challenge: N vs. O

Isatin oximes possess two nucleophilic centers: the nitrogen of the oxime and the oxygen of the oxime. This dual reactivity, known as ambident nucleophilicity, often leads to a mixture of N-alkylated (nitrone) and O-alkylated (oxime ether) products. Achieving regioselectivity is paramount for the successful synthesis of target molecules in drug discovery and development.

Diagram: Competing Alkylation Pathways

Caption: Competing N- and O-alkylation pathways of the isatin oxime anion.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of isatin oximes, providing systematic solutions grounded in chemical principles.

Issue 1: Predominant Formation of the O-Alkylated Product When the N-Alkylated Product is Desired

Root Cause Analysis: The formation of the O-alkylated product is often favored under conditions that promote reaction at the more electronegative oxygen atom. This is influenced by the "hardness" or "softness" of the electrophile and the reaction conditions, a concept explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Troubleshooting Steps:

-

Evaluate the Electrophile:

-

Insight: "Hard" electrophiles, such as alkyl bromides and chlorides, tend to react preferentially at the "hard" oxygen center of the oxime anion. Conversely, "soft" electrophiles, like alkyl iodides, favor reaction at the "soft" nitrogen center.[1][2][3]

-

Action: If you are using an alkyl bromide or chloride, consider switching to the corresponding alkyl iodide to promote N-alkylation.[1][2]

-

-

Solvent Selection:

-

Insight: Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used and can influence the reaction outcome.[4][5]

-

Action: While DMF is a standard choice, subtle changes in solvent polarity can alter the N/O ratio. Experiment with other polar aprotic solvents like NMP (N-methyl-2-pyrrolidinone) to see if it favors N-alkylation.[5]

-

-

Choice of Base:

-

Insight: The base used to deprotonate the isatin oxime plays a crucial role. Stronger bases can lead to different ion pairing and reactivity of the resulting anion.

-

Action: If you are using a very strong base like sodium hydride (NaH), consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] These bases have been shown to be effective for N-alkylation.[5]

-

Issue 2: Low or No Yield of Alkylated Product

Root Cause Analysis: A low or nonexistent yield can stem from several factors, including incomplete deprotonation, a non-reactive electrophile, or decomposition of starting materials.

Troubleshooting Steps:

-

Verify Deprotonation:

-

Insight: The N-H of the isatin must be deprotonated to form the reactive anion.[5]

-

Action: Ensure your base is sufficiently strong and used in an appropriate stoichiometric amount. For bases like K₂CO₃, using a slight excess can help drive the reaction to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting isatin.[4]

-

-

Assess Electrophile Reactivity:

-

Insight: The reactivity of the alkylating agent is critical. Steric hindrance or a poor leaving group can impede the reaction.

-

Action: If using a sterically hindered electrophile, you may need to increase the reaction temperature or time. Consider using a more reactive alkylating agent if possible. For instance, benzylic halides are generally more reactive than simple alkyl halides.

-

-

Reaction Conditions:

Issue 3: Formation of a Difficult-to-Separate Mixture of N- and O-Alkylated Products

Root Cause Analysis: This is a common outcome due to the competing reaction pathways. The goal is to shift the equilibrium towards the desired product.

Troubleshooting Steps:

-

Systematic Optimization:

-

Insight: A design of experiments (DoE) approach can be highly effective in finding the optimal conditions.

-

Action: Systematically vary the base, solvent, and electrophile as outlined in the previous sections. Keep detailed records of the N/O product ratio for each set of conditions, as determined by techniques like ¹H NMR or LC-MS.[9]

-

-

Consider Mitsunobu Conditions:

-

Insight: The Mitsunobu reaction offers an alternative pathway for alkylation. Interestingly, for some isatin oximes, Mitsunobu conditions with an alcohol can predominantly yield the N-alkylated nitrone.[1][2]

-

Action: If traditional alkylation methods consistently give mixtures, explore the Mitsunobu reaction as a potential route to improve selectivity.

-

Diagram: Troubleshooting Workflow

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing oxime ether and nitrone isomers using 15N NMR

To: Research & Development Team

From: Senior Application Scientist, NMR Spectroscopy Division

Subject: Technical Guide: Distinguishing Oxime Ether and Nitrone Isomers using

Executive Summary: The "100 ppm" Rule

In the synthesis of oxime ethers via alkylation of oximes, a common side reaction is

The electronic environments of the nitrogen atoms in these two species are drastically different. The

-

Oxime Ethers (

): Resonate downfield (typically 380–420 ppm relative to liq. NH -

Nitrones (

): Resonate upfield (typically 280–320 ppm relative to liq. NH

Diagnostic Rule: If your

Diagnostic Data & Chemical Shift Ranges

The following table summarizes the chemical shift ranges. Note that

Table 1: Characteristic

| Compound Class | Structure | Shift (ppm) vs. liq.[1][2] NH | Shift (ppm) vs. CH | Electronic Environment |

| Oxime Ether | 400 – 420 | +20 to +40 | Deshielded ( | |

| Nitrone | 280 – 320 | -100 to -60 | Shielded ( | |

| Reference | CH | 380.5 | 0.0 | Primary Standard |

| Reference | Liq. NH | 0.0 | -380.5 | Secondary Standard |

Technical Insight: The

100 ppm shielding in nitrones is attributed to the increased electron density on the nitrogen atom from the coordinate covalent bond with oxygen and the associated paramagnetic shielding term changes.

Experimental Workflow

Direct detection of

Visual Guide: Isomer Identification Workflow

Figure 1: Decision tree for assigning oxime ether vs. nitrone structures based on

Detailed Protocol: Natural Abundance H- N HMBC

For non-enriched samples (natural abundance

Prerequisites:

-

Concentration: Minimum 50 mM (approx. 10-20 mg for MW 300) in 600

L solvent. -

Probe: Cryoprobe is highly recommended. If using a room-temperature probe, increase scan count by

. -

Solvent: DMSO-

or CDCl

Step-by-Step Setup:

-

Pulse Sequence: Select hmbcgpndqf (Gradient-selected HMBC with no low-pass J-filter).

-

Why: We need long-range correlations (

,

-

-

Optimize Coupling Constant (

):-

Set cnst13 (coupling constant for delay) to 6–8 Hz .

-

Reasoning:

and

-

-

Spectral Width (SW):

-

N Dimension (F1): Set to 400 ppm (approx -150 to +250 ppm vs CH

-

Center (

): Set to -50 ppm (vs CH

-

N Dimension (F1): Set to 400 ppm (approx -150 to +250 ppm vs CH

-

Scans (NS):

-

Start with 64 scans per increment.

-

Increments (TD1): 128 or 256.

-

-

Referencing (CRITICAL):

-

Use the "Unified Scale" or relative referencing.

-

Calibrate

H to TMS (0 ppm). -

Set

N frequency ( -

Verification: If you see a signal at 0 ppm, you likely have nitromethane in your external standard.[3]

-

Troubleshooting Guide

Issue 1: No

-

Cause:

relaxation times for quaternary nitrogens can be long, or the coupling constant is mismatched. -

Solution A: Lower the HMBC coupling constant (cnst13) to 4 Hz . Some long-range couplings are weaker.[1]

-

Solution B: Increase the relaxation delay (d1) to 2.0–3.0 seconds.

-

Solution C: Switch to LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) if available, which can sometimes yield better sensitivity for small couplings.

Issue 2: The chemical shift is ambiguous (e.g., around -20 ppm vs CH

-

Cause: Substituent effects (e.g., strong electron-withdrawing groups) can shift resonances.

-

Solution: Compare

H NMR.-

Nitrone: The proton on the

-carbon ( -

Oxime Ether: The

protons are distinct.

-

Issue 3: Signals are folded (aliased).

-

Cause: The spectral width was too narrow.

-

Solution: Do not discard the data. Calculate the true chemical shift:

. If the "unfolded" shift fits the Nitrone/Oxime regions defined in Table 1, the assignment is valid.

Frequently Asked Questions (FAQ)

Q: Do I need

Q: Can I distinguish E/Z isomers of the oxime ether using this method?

A: Yes, but the difference is smaller.

Q: Why do you recommend CH

References

-

Silva, F. P. L., et al. (2010). "

N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers." ResearchGate.[4][5] -

NIST. (2012).[6] "

N-NMR Chemical Shifts of Major Chemical Families." National Institute of Standards and Technology.[6] - Martin, G. E., & Hadden, C. E. (2000).

-

University of Jerusalem. "Nitrogen NMR: Chemical Shift Ranges."

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of Substituted Isatin Derivatives: A Comparative Technical Guide

Executive Summary

Isatin (1H-indole-2,3-dione) is a privileged endogenous scaffold in medicinal chemistry, distinguished by its ability to engage multiple biological targets including receptor tyrosine kinases (RTKs), tubulin, and microbial enzymes.[1][2][3][4] This guide provides a technical comparison of substituted isatin derivatives, focusing on the causality between specific structural modifications and biological outcomes.

Unlike generic reviews, this document isolates three critical modification zones—N1-alkylation , C3-functionalization , and C5-electronic modulation —and evaluates their performance in anticancer and antimicrobial workflows. Experimental data presented here highlights how C3-hydrazone and Schiff base modifications significantly enhance kinase affinity (e.g., EGFR, VEGFR-2), while N1-Mannich bases drive antimicrobial potency.

The Chemical Framework: SAR Logic

The isatin scaffold offers three primary vectors for optimization. The diagram below visualizes the "decision tree" a medicinal chemist must navigate when derivatizing this core.

Visualization 1: Isatin SAR Decision Map

Caption: Functional mapping of the isatin scaffold. C3 modifications dictate target affinity, while N1 and C5 tune physicochemical properties and potency.

Comparative Analysis of Biological Activity[5][6][7][8][9][10][11]

Scenario A: Anticancer Potency (Kinase Inhibition)

Objective: Inhibition of EGFR and VEGFR-2 kinases in solid tumors (e.g., MCF-7, A549). Critical Modification: C3-Functionalization . The C3 carbonyl is highly reactive; converting it to a Schiff base (imine) or hydrazone extends the conjugated system, allowing the molecule to occupy the hydrophobic pocket of the ATP-binding site in kinases.

Comparative Data: C3-Schiff Bases vs. Unsubstituted Isatin The table below compares the IC50 values of novel isatin derivatives against standard inhibitors (Sunitinib/Erlotinib).

| Compound Class | Modification (C3/C5) | Target | IC50 (µM) | Efficacy vs. Control |

| Isatin-Quinazoline Hybrid | C3-Schiff Base / C5-H | EGFR (A549) | 0.59 ± 0.01 | Superior to Gefitinib (0.97 µM) |

| Isatin-Triazole Hybrid | C3-Hydrazone / C5-Cl | VEGFR-2 | 0.0038 (3.8 nM) | Comparable to Sorafenib (3.12 nM) |